molecular formula C19H20ClN3O3S B2511295 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1252929-60-4

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2511295
CAS No.: 1252929-60-4
M. Wt: 405.9
InChI Key: WAQFAJCVUQXFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural attributes include:

  • A 3-butyl group at position 3 of the pyrimidine ring.
  • An N-(2-chlorobenzyl)acetamide side chain, which introduces lipophilicity and halogen-mediated interactions.

The 2-chlorophenylmethyl group may enhance binding to hydrophobic pockets in biological targets, while the dioxo-thienopyrimidine core is critical for electronic and steric interactions.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-6-4-5-7-14(13)20/h4-8,10,17H,2-3,9,11-12H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAKZAGJOMPPNB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NCC3=CC=CC=C3Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide is a member of the thieno[3,2-d]pyrimidine class of compounds. Its unique structural features suggest potential biological activities that warrant investigation. This article explores the compound's biological activity, including its mechanism of action, efficacy against various biological targets, and its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H23ClN2O3SC_{20}H_{23}ClN_{2}O_{3}S, with a molecular weight of approximately 396.92 g/mol. The compound features a thieno[3,2-d]pyrimidine core with a butyl side chain and a chlorophenyl group attached to an acetamide moiety.

Biological Activity Overview

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have reported that thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
  • Anti-inflammatory Effects : These compounds may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. For instance:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit MEK1/2 kinases and other protein kinases critical for cancer cell survival and proliferation.
    CompoundTarget EnzymeIC50 (µM)
    Thieno derivativeMEK1/20.3
    Other derivativeBRAF mutant14 - 50
  • Impact on Cell Cycle : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Efficacy : A study demonstrated that derivatives with similar structures exhibited significant growth inhibition in various leukemia cell lines (MV4-11 and MOLM13) with IC50 values ranging from 0.3 to 1.2 µM .
    • Cell Line Studies :
      • MV4-11: IC50 = 0.3 µM
      • MOLM13: IC50 = 1.2 µM
  • Mechanistic Insights : Research indicated that these compounds could down-regulate phospho-ERK1/2 levels in treated cells, suggesting interference with MAPK signaling pathways crucial for tumor growth .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

Compound Name Substituents Key Differences Molecular Weight Source
Target Compound 3-butyl, 2,4-dioxo, N-(2-chlorobenzyl)acetamide Reference standard ~407.9 g/mol (estimated)
2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide 2,5-dichlorophenyl, phenethyl Increased halogenation and aromatic bulk ~529.3 g/mol
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[...]acetamide Tetrahydrobenzothiophene core Saturated ring reduces aromaticity ~450.5 g/mol (estimated)

Impact of Modifications :

  • Halogenation : The 2-chlorophenyl group in the target compound balances lipophilicity and steric bulk, whereas the 2,5-dichlorophenyl analog () may exhibit stronger hydrophobic interactions but higher metabolic stability risks .

Side Chain Variations

Acetamide Functionalization

Compound Name Acetamide Substituent Notable Features
Target Compound 2-chlorobenzyl Moderate lipophilicity (Cl atom)
N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-...acetamide () 2-fluorophenylmethyl, dihydroindenyl Enhanced electron-withdrawing effects (F) and fused bicyclic amine
2-{3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl-N-(3-methylpyrazol-5-yl)acetamide () Sulfanyl linker, 3-methylpyrazolyl Thioether bridge increases flexibility; pyrazole enables H-bonding

Key Observations :

  • Electron-Withdrawing Groups : Fluorine in enhances polarity and may improve target selectivity .
  • Sulfur Linkers : Sulfanyl groups () introduce conformational flexibility but may reduce metabolic stability .

1H-NMR Data

  • Target Compound: Expected signals for butyl chain (δ ~0.8–1.5 ppm), thienopyrimidine protons (δ ~6.5–8.5 ppm), and acetamide NH (δ ~10–12 ppm).
  • (3d) : 2-chlorophenylacetamide shows distinct aromatic protons at δ 7.26–7.58 ppm and a thiadiazole NH at δ 10.15 ppm .
  • (CID 45479199) : Benzoisothiazolone derivatives exhibit downfield shifts for amide protons (δ ~8.75 ppm) due to conjugation .

Q & A

Q. What are the optimized synthetic routes for 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Core formation : Construction of the thieno[3,2-d]pyrimidine core via cyclization of thiourea derivatives with β-ketoesters under reflux conditions .
  • Substitution reactions : Introduction of the 3-butyl group at the pyrimidine nitrogen and subsequent coupling with N-(2-chlorobenzyl)acetamide using coupling agents like EDCI or DCC in aprotic solvents (e.g., DMF or THF) .
  • Optimization : Reaction conditions (temperature: 60–80°C; pH 7–9) and solvent choice (e.g., dichloromethane for alkylation steps) significantly impact yield and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.6 ppm, aromatic protons of 2-chlorobenzyl at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 460.12) .
  • Infrared Spectroscopy (IR) : Bands at 1680–1700 cm⁻¹ confirm C=O stretching from the dioxopyrimidine and acetamide groups .

Q. What are the primary physicochemical properties relevant to experimental design?

PropertyValue/DescriptionRelevance
Molecular Weight ~460.9 g/molDetermines solubility and dosing in assays
LogP 3.2 (predicted)Indicates moderate lipophilicity for membrane permeability
Solubility Poor in water; soluble in DMSO, DMFGuides solvent choice for in vitro studies

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Comparative structure-activity relationship (SAR) studies highlight:

Substituent PositionModificationBiological Activity ChangeSource
3-Butyl Replacement with methylReduced anticancer potency (IC₅₀ ↑ 2.5×)
2-Chlorobenzyl Fluorine substitutionEnhanced antimicrobial activity (MIC ↓ 4×)
Acetamide linker Sulfonyl group insertionImproved metabolic stability (t₁/₂ ↑ 3×)

Q. What methodological approaches resolve contradictions in reported biological data?

  • Dose-response validation : Repetition of assays (e.g., MTT for cytotoxicity) across multiple cell lines to confirm IC₅₀ consistency .
  • Target engagement studies : Use of pull-down assays or surface plasmon resonance (SPR) to verify direct binding to proposed targets (e.g., kinases or DNA topoisomerases) .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .

Q. How can computational methods elucidate the mechanism of action?

  • Molecular docking : Predict binding modes to targets like EGFR or PARP1, with scoring functions (e.g., AutoDock Vina) identifying key interactions (e.g., H-bonds with pyrimidine carbonyl groups) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize stable binding conformations .
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed anticancer activity .

Q. What strategies optimize in vivo pharmacokinetics while retaining efficacy?

  • Prodrug design : Esterification of the acetamide group to enhance oral bioavailability .
  • Nanoparticle encapsulation : Use of PLGA nanoparticles to improve solubility and extend half-life .
  • CYP450 inhibition screening : Identify co-administered inhibitors (e.g., ketoconazole) to reduce hepatic clearance .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

FactorResolution StrategyExample
Cell line variability Use standardized panels (e.g., NCI-60)HepG2 vs. MCF-7 sensitivity
Assay conditions Control for pH, serum concentrationFBS% impacts compound aggregation
Batch purity HPLC quantification (>95% purity)Impurities skew dose-response

Methodological Recommendations

Q. What in vitro assays are recommended for initial biological profiling?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Anticancer : SRB assay for solid tumors; Annexin V/PI staining for apoptosis .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase Glo) for target validation .

Q. How to design a robust SAR study for derivative synthesis?

  • Scaffold diversification : Vary substituents at positions 3 (alkyl chains) and N-benzyl (halogen/methoxy groups) .
  • Parallel synthesis : Use combinatorial chemistry libraries to generate 50–100 analogs .
  • High-throughput screening : Employ 384-well plates for rapid IC₅₀ determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.